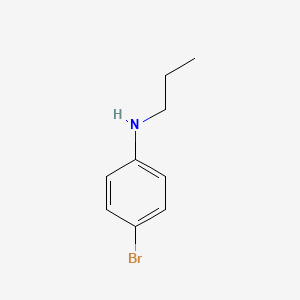
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one
Übersicht
Beschreibung
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one is an organic compound with the molecular formula C8H15NO3 It is characterized by its unique structure, which includes a dimethylamino group and two methoxy groups attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 1,1-dimethoxy-3-buten-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or thiols.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1,1-dimethoxy-4-dimethylaminobut-3-en-2-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxy-3-buten-2-one: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
4-Dimethylaminobut-3-en-2-one: Lacks the methoxy groups, affecting its solubility and reactivity.
1,1-Dimethoxy-4-aminobut-3-en-2-one: Contains an amino group instead of a dimethylamino group, altering its chemical properties and reactivity.
Uniqueness
1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZIBCAWOSFLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine](/img/structure/B7809203.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7809217.png)




![methyl 3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]thiophene-2-carboxylate](/img/structure/B7809250.png)




![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B7809301.png)
